3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that features a unique combination of adamantane and dihydropyridine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of adamantane derivatives with dihydropyridine precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The adamantane moiety provides stability and enhances the compound’s ability to interact with biological membranes, while the dihydropyridine structure is known for its role in modulating ion channels and receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives and dihydropyridine-based molecules. Examples include:
- 1-[(adamantan-1-YL)methyl]-4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate .
Uniqueness
The uniqueness of 3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate lies in its combination of the adamantane and dihydropyridine structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C27H33NO6 |
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Molecular Weight |
467.6 g/mol |
IUPAC Name |
dimethyl 1-(1-adamantylmethyl)-4-(4-hydroxy-3-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H33NO6/c1-32-23-9-19(4-5-22(23)29)24-20(25(30)33-2)13-28(14-21(24)26(31)34-3)15-27-10-16-6-17(11-27)8-18(7-16)12-27/h4-5,9,13-14,16-18,24,29H,6-8,10-12,15H2,1-3H3 |
InChI Key |
UXWJSADSUQJXLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC34CC5CC(C3)CC(C5)C4)C(=O)OC)O |
Origin of Product |
United States |
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